2,2-Difluoro-5-phenyl-benzo[1,3]dioxole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-5-phenyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-13(15)16-11-7-6-10(8-12(11)17-13)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEFBGJJNFZLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(O3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654249 | |
| Record name | 2,2-Difluoro-5-phenyl-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177551-64-3 | |
| Record name | 2,2-Difluoro-5-phenyl-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of 2,2 Difluoro 5 Phenyl Benzo 1 2 Dioxole and Its Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the 2,2-Difluoro-1,3-benzodioxole (B44384) Ring
The reactivity of the aromatic core of 2,2-Difluoro-5-phenyl-benzo wikipedia.orgminia.edu.egdioxole towards substitution reactions is governed by the electronic interplay between the phenyl substituent and the difluorobenzodioxole ring. The 2,2-difluoro-1,3-benzodioxole group is generally considered to be electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. uci.edu Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, particularly when a suitable leaving group is present. uci.edumdpi.com
In the case of electrophilic aromatic substitution, the substitution pattern is directed by the combined influence of the existing substituents. The phenyl group is an ortho-, para-director, while the electron-withdrawing difluorobenzodioxole moiety is a meta-director. uci.edu Therefore, electrophilic attack on 2,2-Difluoro-5-phenyl-benzo wikipedia.orgminia.edu.egdioxole is predicted to be challenging and may require harsh reaction conditions. The position of substitution would be influenced by the relative activating/deactivating strengths of the two groups.
Nucleophilic aromatic substitution (SNA) on derivatives of 2,2-Difluoro-5-phenyl-benzo wikipedia.orgminia.edu.egdioxole, such as those bearing a halogen atom on the aromatic ring, is a more favorable process. The presence of the strongly electron-withdrawing difluorobenzodioxole unit and potentially other groups like a nitro substituent can significantly facilitate the displacement of a leaving group by a nucleophile. mdpi.combldpharm.com For instance, in related systems, the substitution of a fluorine atom by various nucleophiles proceeds under relatively mild conditions.
A study on the nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrates the feasibility of such reactions on highly electron-deficient aromatic rings. A variety of oxygen, sulfur, and nitrogen nucleophiles were shown to displace the fluorine atom, affording a range of substituted products. While not a direct example involving the 2,2-difluoro-1,3-benzodioxole ring, the principles are transferable. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized carbanionic intermediate, which is stabilized by the electron-withdrawing groups. mdpi.com
| Reactant | Nucleophile | Product | Conditions | Yield (%) |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Methanol | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | KOH, MeOH, 80 °C | 85 |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Ethanol | 3-Ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | KOH, EtOH, 80 °C | 83 |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Phenol | 3-Phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | K₂CO₃, DMF, 80 °C | 67 |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Thiophenol | 3-(Phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | K₂CO₃, DMF, 90 °C | 46 |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Morpholine | 4-(3-Nitro-5-(pentafluorosulfanyl)phenyl)morpholine | K₂CO₃, DMF, 85 °C | 63 |
Radical Processes Involving Gem-Difluoromethylene Moieties
The gem-difluoromethylene group in 2,2-difluoro-1,3-benzodioxole derivatives can participate in radical reactions, offering alternative pathways for functionalization.
Metal-Promoted Single Electron Transfer Reactions
Metal-promoted single electron transfer (SET) is a powerful method for the generation of radical species. In the context of gem-difluoro compounds, SET from a metal to a suitable precursor can initiate a cascade of reactions. For instance, the reaction of 2-(bromodifluoromethyl)benzo-1,3-thiazole with copper powder promotes the formation of a difluoromethyl radical, which can then be trapped by various electrophiles. mdpi.com
Applications as Difluoromethylene Radical Precursors in Organic Transformations
Compounds that can generate difluoromethylene radicals are valuable precursors in organic synthesis, allowing for the introduction of the difluoromethyl group into a wide range of molecules. The 2,2-difluoro-1,3-benzodioxole moiety itself can be considered a masked difluoromethylene unit. While its direct use as a radical precursor is not extensively documented, derivatives can be designed for this purpose.
For example, the synthesis of 2-[difluoro(phenylselenyl)methyl]benzo-1,3-thiazole highlights a strategy where a difluoromethyl radical source is generated and subsequently functionalized. mdpi.com This suggests that analogous derivatives of 2,2-Difluoro-5-phenyl-benzo wikipedia.orgminia.edu.egdioxole could be synthesized and employed as precursors for difluoromethylene radicals in various organic transformations, including additions to alkenes and alkynes, and cross-coupling reactions.
Pericyclic Reactions and Intramolecular Rearrangements
The unique electronic and steric properties of the 2,2-difluoro-1,3-benzodioxole system can influence its participation in pericyclic reactions and intramolecular rearrangements.
Diels-Alder Cycloadditions with Difluorinated Dienophiles
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The reactivity of this [4+2] cycloaddition is highly dependent on the electronic nature of the diene and the dienophile. Dienophiles bearing electron-withdrawing groups generally exhibit enhanced reactivity towards electron-rich dienes. The presence of fluorine atoms on a dienophile can significantly influence its reactivity.
While specific examples of Diels-Alder reactions involving 2,2-Difluoro-5-phenyl-benzo wikipedia.orgminia.edu.egdioxole as the dienophile are not extensively reported, the synthesis of related compounds such as 2,2-Difluoro-5-vinylbenzo[d] wikipedia.orgminia.edu.egdioxole suggests their potential as dienophiles. In such a case, the difluorobenzodioxole moiety would act as an electron-withdrawing group, activating the vinyl group for cycloaddition with a suitable diene. The stereochemical outcome of such reactions would be of significant interest. A study on the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes provides a useful analogy, demonstrating that fluorinated dienophiles can readily participate in these transformations to afford novel fluorinated bicyclic compounds.
| Dienophile | Diene | Product | Yield (%) |
| (Z)-1-Fluoro-2-nitro-1-phenylethene | Cyclopentadiene | 5-Fluoro-6-nitro-5-phenylbicyclo[2.2.1]hept-2-ene | 97 |
| (Z)-1-Fluoro-1-(4-methoxyphenyl)-2-nitroethene | Cyclopentadiene | 5-Fluoro-5-(4-methoxyphenyl)-6-nitrobicyclo[2.2.1]hept-2-ene | 95 |
| (Z)-1-(4-Chlorophenyl)-1-fluoro-2-nitroethene | Cyclopentadiene | 5-(4-Chlorophenyl)-5-fluoro-6-nitrobicyclo[2.2.1]hept-2-ene | 96 |
Vinyl Cyclopropane (B1198618) Rearrangements (VCPR) in Difluorobenzodioxole-Containing Systems
The vinylcyclopropane (B126155) rearrangement is a thermally or photochemically induced isomerization of a vinylcyclopropane to a cyclopentene (B43876). wikipedia.org This rearrangement can proceed through either a concerted or a stepwise diradical mechanism, and the pathway is often dependent on the substitution pattern of the vinylcyclopropane. wikipedia.org The introduction of fluorine atoms onto the cyclopropane ring can significantly impact the energetics and stereochemical course of this rearrangement.
A highly relevant study investigated the thermal vinylcyclopropane rearrangement of ethyl 3-(1'-(2',2'-difluoro-3'-phenyl)cyclopropyl)propenoate. wikipedia.org This work demonstrated that the trans-E isomer underwent a near-quantitative and stereospecific rearrangement to the corresponding difluorocyclopentene under relatively mild thermal conditions. wikipedia.org This finding is significant as it provides a practical method for the synthesis of difluorinated cyclopentenes. wikipedia.org The stereospecificity of the reaction was rationalized through computational studies. wikipedia.org
Given the close structural analogy, it is highly probable that a vinyl-substituted cyclopropane fused to the 2,2-difluoro-5-phenyl-benzo wikipedia.orgminia.edu.egdioxole system would undergo a similar vinylcyclopropane rearrangement to afford a novel polycyclic system containing a difluorinated cyclopentene ring. The phenyl group and the benzodioxole ring would likely influence the reaction conditions and the stability of the resulting product.
Competing Thermal Rearrangement Pathways, such asnih.govnih.gov-Sigmatropic Rearrangements
While specific studies on the thermal rearrangement of 2,2-Difluoro-5-phenyl-benzo pku.edu.cnresearchgate.netdioxole are not extensively documented in the literature, the structural motifs present in its derivatives suggest the potential for pericyclic reactions, such as sigmatropic rearrangements, under thermal conditions. Sigmatropic rearrangements are concerted, intramolecular processes where a sigma-bonded substituent migrates across a π-electron system. pku.edu.cn The classification, such as [i,j], denotes the migration of a σ-bond to a new position (i-1) and (j-1) atoms away from its original location. pku.edu.cn
For derivatives of 2,2-Difluoro-5-phenyl-benzo pku.edu.cnresearchgate.netdioxole that contain appropriate unsaturated side chains, competition between different sigmatropic pathways, like the researchgate.netnih.gov- and researchgate.netresearchgate.net-rearrangements, could be envisioned. For instance, an allyloxy-substituted derivative could theoretically undergo a researchgate.netresearchgate.net-Claisen rearrangement. nih.gov This type of rearrangement is common for allyl aryl ethers and proceeds through a cyclic, six-membered transition state. pku.edu.cnnih.gov
Alternatively, a researchgate.netnih.gov-Wittig rearrangement could be a competing pathway if a carbanion is generated adjacent to an ether linkage within a substituent on the benzodioxole ring. nih.gov This rearrangement involves a five-membered transition state and typically results in the formation of a homoallylic alcohol upon quenching. nih.gov The preference for one pathway over another would be dictated by the specific substitution pattern, the stability of the transition states, and the reaction conditions. The presence of the difluoromethylenedioxy group could influence the electronic properties of the aromatic ring and, consequently, the activation barriers for these rearrangements.
It is important to note that these are hypothetical pathways based on general principles of organic reactivity. Detailed mechanistic studies, including kinetic analysis and computational modeling, would be necessary to determine the actual thermal behavior and competing rearrangement pathways for specific derivatives of 2,2-Difluoro-5-phenyl-benzo pku.edu.cnresearchgate.netdioxole.
Catalytic and Chemoselective Transformations
The synthesis of 2,2-Difluoro-5-phenyl-benzo pku.edu.cnresearchgate.netdioxole can be efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming the key carbon-carbon bond between the benzodioxole and phenyl moieties. nih.govharvard.edu This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. harvard.edu
For the synthesis of the title compound, 2,2-difluoro-1,3-benzodioxole-5-boronic acid or its corresponding trifluoroborate salt serves as a key intermediate. harvard.edu These organoboron reagents are generally stable, have low toxicity, and are compatible with a wide range of functional groups. researchgate.net The coupling partner would be a phenyl halide, such as bromobenzene (B47551) or iodobenzene.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boron reagent to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. harvard.edu The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and can influence the rate of each step in the catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance catalyst activity. rsc.org
Below is a representative table of reaction conditions for a generic Suzuki-Miyaura coupling to form an aryl-substituted difluorobenzodioxole.
| Entry | Aryl Halide | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Bromobenzene | 2,2-Difluorobenzo[d] pku.edu.cnresearchgate.netdioxol-5-ylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Not Reported |
| 2 | Iodobenzene | Potassium (2,2-difluorobenzo[d] pku.edu.cnresearchgate.netdioxol-5-yl)trifluoroborate | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene/H₂O | 80 | Not Reported |
| 3 | Chlorobenzene | 2,2-Difluorobenzo[d] pku.edu.cnresearchgate.netdioxol-5-ylboronic acid N-methyliminodiacetic acid (MIDA) ester | Pd₂(dba)₃ | XPhos | K₂CO₃ | THF | 70 | Not Reported |
This table presents hypothetical data based on typical conditions for Suzuki-Miyaura reactions and is for illustrative purposes. Actual yields would need to be determined experimentally.
The interaction of Lewis acids with fluorinated molecules like 2,2-Difluoro-5-phenyl-benzo pku.edu.cnresearchgate.netdioxole can lead to interesting reactivity and stereochemical outcomes. The geminal fluorine atoms on the dioxole bridge are potential sites for coordination with a Lewis acid. Such an interaction would increase the electrophilicity of the adjacent carbon atom, potentially facilitating nucleophilic attack.
In more complex derivatives of 2,2-Difluoro-5-phenyl-benzo pku.edu.cnresearchgate.netdioxole that contain chiral centers or prochiral functional groups, the use of a chiral Lewis acid could, in principle, induce stereoselectivity in subsequent reactions. For example, in a reaction involving the addition of a nucleophile to a carbonyl group attached to the benzodioxole ring, a chiral Lewis acid could coordinate to the carbonyl oxygen and one of the fluorine atoms, creating a rigid, chiral environment that would favor the formation of one stereoisomer over another.
While the literature on Lewis acid catalysis specifically for the 2,2-Difluoro-5-phenyl-benzo pku.edu.cnresearchgate.netdioxole system is sparse, studies on other fluorinated organic compounds have demonstrated the feasibility of this approach. For instance, Lewis acids have been shown to mediate stereoselective reactions in systems containing fluoroalkyl groups. rsc.org The stereochemical outcome of such reactions is often dependent on the nature of the Lewis acid, the substrate, and the reaction conditions.
The following table illustrates a hypothetical scenario where a chiral Lewis acid is used to control the stereochemistry of a reaction on a derivative of the title compound.
| Entry | Substrate | Nucleophile | Chiral Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|---|
| 1 | 5-Acetyl-2,2-difluoro-benzo pku.edu.cnresearchgate.netdioxole | Allyltrimethylsilane | (R)-BINOL-Ti(O-i-Pr)₂ | CH₂Cl₂ | -78 | Not Reported |
| 2 | 5-Formyl-2,2-difluoro-benzo pku.edu.cnresearchgate.netdioxole | Di-n-butylboron enolate of a chiral oxazolidinone | - | THF | -78 to 0 | Not Reported |
This table is a conceptual representation of how a data table for such a study might be structured. The specific outcomes would require experimental validation.
Further research is needed to explore the full potential of Lewis acid catalysis in transformations involving 2,2-Difluoro-5-phenyl-benzo pku.edu.cnresearchgate.netdioxole and to elucidate the precise stereochemical control that can be achieved.
Computational and Theoretical Studies on 2,2 Difluoro 5 Phenyl Benzo 1 2 Dioxole and Analogous Structures
Electronic Structure Calculations for Reaction Energetics and Pathway Elucidation
Computational chemistry provides powerful tools to investigate the intricacies of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. Electronic structure calculations are at the forefront of these methods, enabling the detailed exploration of reaction energetics and the elucidation of complex reaction pathways.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. espublisher.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. In the context of fluorinated benzodioxoles and analogous structures, DFT is instrumental in characterizing reaction mechanisms. For instance, DFT calculations can be employed to investigate the mechanisms of cycloaddition reactions, which are common for diene systems. pku.edu.cn
Studies on related heterocyclic systems, such as the reaction between diphenylamine (B1679370) and diethyl 2-phenylmalonate to form 1,4-benzodiazepine-2,5-diones, have demonstrated the power of DFT in mapping out multi-step reaction pathways. nih.gov These calculations can identify intermediates and transition states, providing a complete energetic profile of the reaction. nih.gov For a molecule like 2,2-Difluoro-5-phenyl-benzo epfl.chnih.govdioxole, DFT could be used to model its synthesis or degradation pathways, such as the oxidation of the difluorinated benzodioxole ring. researchgate.net
The choice of functional and basis set is crucial for obtaining reliable results. The M06-2X functional with the SMD solvation model, for example, has been successfully used to simulate solvent effects in reactions involving complex organic molecules. nih.gov Similarly, the B3LYP functional is frequently used for geometry optimization and the calculation of electronic properties. espublisher.commdpi.com
| DFT Functional | Typical Application | Reference |
|---|---|---|
| B3LYP | Geometry optimization, HOMO-LUMO energy gap calculation | espublisher.commdpi.com |
| M06-2X | Investigation of reaction mechanisms, simulation of solvent effects | nih.gov |
Computational triage involves using computational methods to screen and prioritize molecules for synthesis and testing. This approach is particularly valuable for understanding how different substituents affect the activation barriers of a reaction. By systematically modifying the structure of 2,2-Difluoro-5-phenyl-benzo epfl.chnih.govdioxole with various functional groups, researchers can predict their influence on reactivity.
For example, in the study of 1,5-benzodiazepine derivatives, DFT calculations were used to analyze the effects of various substituents (Cl, F, Br, OH, CH3, OCH3, NO2, and NH2) on the electronic properties of the molecule. espublisher.com Such an approach could be applied to predict how substituents on the phenyl ring of 2,2-Difluoro-5-phenyl-benzo epfl.chnih.govdioxole would alter the activation energy of a given reaction. This predictive power allows for the rational design of new molecules with desired chemical properties.
Advanced Analysis of Transition State Structures and Reaction Intermediates
A deep understanding of a reaction mechanism requires the characterization of its transient species, namely transition states and intermediates. Advanced computational techniques enable the precise analysis of these high-energy structures.
The high electronegativity of fluorine often leads to the formation of highly polar bonds and, consequently, highly polar transition states in reactions involving fluorinated compounds. The presence of two fluorine atoms in the dioxole ring of 2,2-Difluoro-5-phenyl-benzo epfl.chnih.govdioxole is expected to significantly influence the polarity of transition states in its reactions.
Computational analysis of transition states can reveal important geometric and electronic features. For instance, in nucleophilic substitution reactions, the transition state geometry can provide insights into the reaction mechanism (e.g., SN1 vs. SN2). For complex reactions, such as those involving ring-enlargement, computational studies can pinpoint the highest energy point along the reaction coordinate, which corresponds to the rate-determining step. nih.gov
Many chemical reactions can proceed through multiple competing pathways. Computational chemistry is an invaluable tool for determining the activation energies of these different routes, thereby predicting the major product of a reaction.
For example, in the [8+2] cycloaddition reactions of dienylfurans, DFT calculations have been used to compare a concerted pathway with a stepwise pathway, revealing that the reaction proceeds through the formation of a diradical intermediate. pku.edu.cn In another study on the formation of 3-chloro-1,3-diphenylquinoline-2,4(1H,3H)-dione, two distinct paths were computationally evaluated, with the path having a rate-determining step of 24.9 kcal/mol being identified as the favorable one. nih.gov For 2,2-Difluoro-5-phenyl-benzo epfl.chnih.govdioxole, one could envision competing pathways in, for example, electrophilic aromatic substitution on the phenyl ring, and DFT calculations could predict the preferred site of substitution by comparing the activation energies.
| Reaction System | Pathway | Calculated Activation Energy (kcal/mol) | Conclusion | Reference |
|---|---|---|---|---|
| Formation of 3-chloro-1,3-diphenylquinoline-2,4(1H,3H)-dione | Path 1 (blue line) | 24.9 | Favorable | nih.gov |
| Path 2 | Higher than 24.9 | Less favorable | nih.gov | |
| [8+2] Cycloaddition of Dienylfurans | Concerted | Higher | Less favorable | pku.edu.cn |
| Stepwise | Lower | Favorable | pku.edu.cn |
Molecular Modeling of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the structure, stability, and function of molecules. epfl.chnih.gov The phenyl group in 2,2-Difluoro-5-phenyl-benzo epfl.chnih.govdioxole provides a platform for π-π stacking and other aromatic interactions, while the fluorine and oxygen atoms can participate in hydrogen bonding and other electrostatic interactions.
Molecular modeling techniques, including molecular mechanics and quantum mechanical methods, can be used to study these weak interactions. For example, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. mdpi.com This method has been used to examine the interactions in polymorphs of a benzoxadiazole derivative, revealing the importance of π-hole interactions and π-stacking. mdpi.com
In another study, the non-covalent interactions of pyrrolo[2,1-c] epfl.chenamine.netbenzodiazepine-5,11-diones with DNA were investigated using molecular modeling, which provided a model based on hydrogen bonding. nih.gov For 2,2-Difluoro-5-phenyl-benzo epfl.chnih.govdioxole, similar modeling studies could be performed to understand its interactions with biological macromolecules or its packing in the solid state. The development of neural network potentials is also enhancing the ability to model complex systems with competing non-covalent interactions in the condensed phase. epfl.ch
Investigation of Halogen Bonding and Enhanced Hydrogen Bonding Contributions from CF2X Units
No published studies were found that computationally investigate halogen bonding or enhanced hydrogen bonding specifically for the 2,2-difluoro-5-phenyl-benzodioxole structure. General principles suggest that the difluoromethylenedioxy (–OCF₂O–) group can influence intermolecular interactions. The fluorine atoms are highly electronegative and can polarize adjacent C-H bonds, potentially enhancing their capacity to act as hydrogen bond donors. However, without specific computational data such as bond lengths, interaction energies, or electrostatic potential maps for this molecule, a detailed discussion is not possible.
Advanced Applications in Organic Synthesis and Materials Science
Strategic Building Blocks for the Construction of Complex Organic Architectures
The 2,2-difluorobenzodioxole core is a well-established building block in the synthesis of complex, biologically active molecules. Its incorporation is a key feature in the structure of cystic fibrosis drugs Lumacaftor and Tezacaftor, where the difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group is essential for correcting protein folding defects. enamine.net The parent compound, 2,2-difluoro-1,3-benzodioxole (B44384), serves as a versatile intermediate for creating a wide array of derivatives used in both pharmaceutical and agrochemical synthesis. google.comchemicalbook.comgoogle.com
The presence of the phenyl group in 2,2-Difluoro-5-phenyl-benzo google.comgoogle.comdioxole provides an additional vector for complexity. This phenyl ring can be further substituted to modulate the electronic and steric properties of the molecule, or it can participate in cross-coupling reactions to build even larger, more intricate architectures. The synthesis of related structures, such as 1-(2,2-difluoro-benzo[d] google.comgoogle.comdioxole-5-yl) cyclopropanecarboxylic acid, highlights the modular approach where the core benzodioxole is combined with other fragments to generate complex products. google.comacs.org By analogy, 2,2-Difluoro-5-phenyl-benzo google.comgoogle.comdioxole represents a higher-order building block, already incorporating a biaryl-like structure, which can streamline the synthesis of target molecules requiring this feature.
| Starting Material | Reagents | Product | Significance | Reference |
|---|---|---|---|---|
| 2,2-dichloro-1,3-benzodioxole (B1313652) | Potassium fluoride, catalyst (e.g., KHF₂) | 2,2-Difluoro-1,3-benzodioxole | Fundamental building block for agrochemical and pharmaceutical synthesis. | google.com |
| 5-bromo-2,2-difluorobenzodioxole | Grignard formation (Mg), then DMF, then NaBH₄ | (2,2-difluoro-benzo[d] google.comgoogle.comdioxol-5-yl)methanol | Key intermediate for drugs like Lumacaftor and Tezacaftor. | google.com |
| 1-(3,4-dihydroxy-phenyl)-cyclopropanecarbonitrile | Difluorodibromomethane, phase-transfer catalyst | 1-(2,2-Difluoro-benzo[d] google.comgoogle.comdioxol-5-yl)-cyclopropanecarbonitrile | Precursor to the cyclopropanecarboxylic acid moiety found in advanced pharmaceutical agents. | google.com |
Rational Design of Novel Chemical Scaffolds for Diverse Applications
The rational design of novel chemical scaffolds is a cornerstone of modern drug and materials discovery. The 2,2-difluorobenzodioxole structure is an attractive scaffold due to the properties conferred by the difluoromethylene group, such as increased metabolic stability and altered lipophilicity. enamine.net The synthesis of various fluorinated benzimidazoles has been explored to create systematic series of compounds for studying structure-property relationships in medicine and materials science. mdpi.com
The 2,2-Difluoro-5-phenyl-benzo google.comgoogle.comdioxole scaffold combines the stability of the difluorinated ring with the rigid, three-dimensional structure of a biphenyl-type system. This makes it a compelling starting point for designing molecules intended to interact with specific biological targets. For instance, research into auxin receptor agonists has utilized N-(benzo[d] google.comgoogle.comdioxol-5-yl) acetamide (B32628) derivatives to promote root growth, demonstrating the utility of the benzodioxole core in creating bioactive molecules. frontiersin.orgnih.gov The introduction of a phenyl group, as in the target compound, would significantly alter the shape and electronic distribution of such a scaffold, allowing for the rational design of new derivatives with potentially different or enhanced biological activities.
Development of Fluorinated Motifs for Agrochemical and Pharmaceutical Lead Discovery (from a synthetic methodology perspective)
The introduction of fluorine into organic molecules is a widely used strategy in lead discovery to enhance properties like binding affinity and metabolic stability. The 2,2-difluorobenzodioxole moiety is a prime example of a valuable fluorinated motif. enamine.net Synthetic methodologies have been developed to efficiently produce this core structure and its derivatives. A common route involves the fluorination of a 2,2-dichloro-1,3-benzodioxole precursor. google.com
From a synthetic methodology perspective, 2,2-Difluoro-5-phenyl-benzo google.comgoogle.comdioxole is an advanced intermediate that incorporates this key fluorinated motif. Its synthesis would likely involve a cross-coupling reaction (e.g., Suzuki or Stille coupling) on a halogenated 2,2-difluorobenzodioxole precursor, such as 5-Bromo-2,2-difluorobenzodioxole. The development of robust synthetic routes to this compound and its analogues is critical for its use in lead discovery programs. Once synthesized, the phenyl group can serve as a handle for further diversification, or the entire phenyl-substituted scaffold can be elaborated to explore new chemical space in the search for novel agrochemicals and pharmaceuticals. google.comacs.org
| Compound Name | CAS Number | Molecular Formula | Application/Use | Reference |
|---|---|---|---|---|
| 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | 656-46-2 | C₈H₄F₂O₄ | Intermediate for coupling reactions in drug discovery. | avantorsciences.com |
| 5-Amino-2,2-difluoro-1,3-benzodioxole | 1544-85-0 | C₇H₅F₂NO₂ | Pharmaceutical intermediate, provides a nucleophilic handle. | thermofisher.com |
| 2,2-Difluoro-benzo google.comgoogle.comdioxole-5-boronic acid | 190903-71-0 | C₇H₅BF₂O₄ | Key reagent for Suzuki cross-coupling reactions. | sigmaaldrich.comchemicalbook.com |
| (2,2-Difluoro-1,3-benzodioxol-5-yl)methanol | 72768-97-9 | C₈H₆F₂O₃ | Raw material for the synthesis of Lumacaftor and Tezacaftor. | google.com |
Precursors for Catalytic Reagents and Advanced Material Development
The rigid and electronically tunable nature of biaryl-like scaffolds makes them valuable precursors for developing catalytic reagents and advanced materials. While direct applications of 2,2-Difluoro-5-phenyl-benzo google.comgoogle.comdioxole in this area are not extensively documented, its structure is analogous to other compounds used in these fields. For example, 2-phenyl-1,3,2-benzodioxaborole, which shares the phenyl-benzodioxole framework, is a critical building block for creating Covalent Organic Frameworks (COFs). researchgate.net COFs are a class of porous crystalline polymers with applications in gas storage and catalysis.
Given this precedent, 2,2-Difluoro-5-phenyl-benzo google.comgoogle.comdioxole could potentially serve as a precursor for novel fluorinated COF linkers. The introduction of fluorine atoms could modify the electronic properties and stability of the resulting framework. Furthermore, the scaffold could be converted into derivatives suitable for use as ligands in homogeneous catalysis. For instance, transformation of the structure into a phosphine (B1218219) derivative, such as (2,2-Difluoro-1,3-benzodioxol-5-yl)phosphane, would yield a ligand for transition metal catalysts. nih.gov The presence of the phenyl group and the difluoromethylene bridge would offer a unique steric and electronic environment around the metal center, potentially leading to catalysts with novel reactivity and selectivity.
Q & A
Q. How to synthesize halogenated derivatives (e.g., 5-bromo or 5-chloro) for SAR studies?
- Methodological Answer :
- Electrophilic Halogenation : Use NBS or NCS in CCl₄ with a radical initiator (AIBN) for regioselective bromination/chlorination. Quench with Na₂S₂O₃ to prevent over-halogenation .
- Sandmeyer Reaction : Convert 5-amine derivatives to halides via diazotization (NaNO₂/HCl) followed by CuBr or KI .
Advanced Analytical Challenges
Q. How to address discrepancies in melting points or solubility data across literature sources?
Q. What mechanistic insights explain unexpected regiochemistry in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
